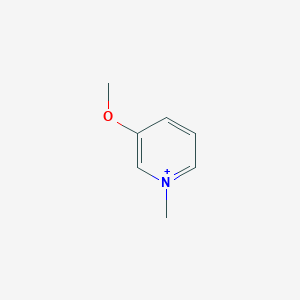![molecular formula C12H23IO2 B14639527 1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene CAS No. 54555-86-1](/img/structure/B14639527.png)
1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene is an organic compound characterized by the presence of an iodine atom, a methoxy group, and an octene chain
Preparation Methods
The synthesis of 1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-octene and 1-iodo-3-methoxypropan-2-ol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Synthetic Routes:
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols, while substitution may result in the formation of azides or nitriles.
Scientific Research Applications
1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is utilized in the study of biological pathways and mechanisms, particularly in the development of bioactive compounds.
Industry: In industrial settings, it is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene involves its interaction with molecular targets and pathways. The iodine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene can be compared with similar compounds such as:
1-Iodo-3-methoxypropane: This compound lacks the octene chain, making it less complex and potentially less versatile in applications.
1-Iodo-3-[(1-methoxypropan-2-YL)oxy]hex-1-ene: Similar in structure but with a shorter carbon chain, which may affect its reactivity and properties.
1-Bromo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene: The presence of a bromine atom instead of iodine can lead to differences in reactivity and chemical behavior.
Properties
CAS No. |
54555-86-1 |
|---|---|
Molecular Formula |
C12H23IO2 |
Molecular Weight |
326.21 g/mol |
IUPAC Name |
1-iodo-3-(1-methoxypropan-2-yloxy)oct-1-ene |
InChI |
InChI=1S/C12H23IO2/c1-4-5-6-7-12(8-9-13)15-11(2)10-14-3/h8-9,11-12H,4-7,10H2,1-3H3 |
InChI Key |
GRHJRIDKQJLMLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CI)OC(C)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]dihydrofuran-2,5-dione](/img/structure/B14639444.png)
![(E)-Bis[5-(propan-2-yl)nonan-5-yl]diazene](/img/structure/B14639457.png)
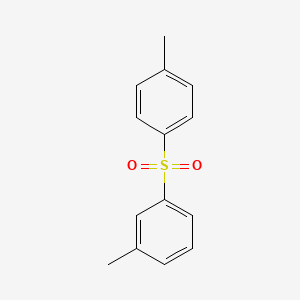
![1,3-Dioxolane-2-propanal, 2-[(acetyloxy)methyl]-](/img/structure/B14639468.png)
![N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14639476.png)
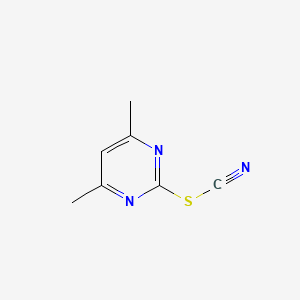
![1-cyano-3-[4-(1H-imidazol-5-yl)butyl]-2-methylguanidine](/img/structure/B14639491.png)
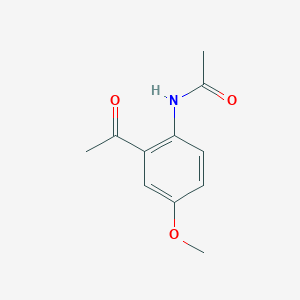
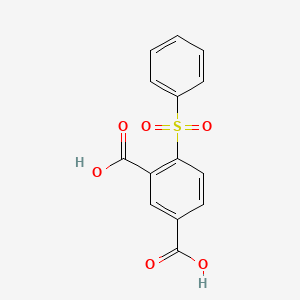
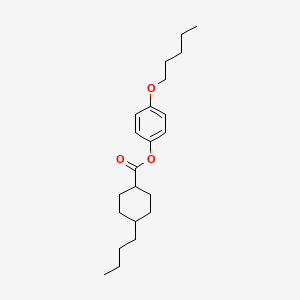
![2-Cyano-2-({[(propan-2-yl)carbamoyl]oxy}imino)acetamide](/img/structure/B14639520.png)
![3-Pyridinamine, 2-nitro-N-[2-(1-pyrrolidinyl)ethyl]-, ethanedioate](/img/structure/B14639526.png)
